molecular formula C20H14N2O6 B2961475 N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide CAS No. 338418-36-3

N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide

Cat. No. B2961475
CAS RN: 338418-36-3
M. Wt: 378.34
InChI Key: WMHWDFXFCZHORD-UHFFFAOYSA-N
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Description

The compounds N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-methoxybenzamide and N-(5-Benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide are structurally similar to the compound you’re asking about. They have a benzoyl group attached to a 2H-pyran ring, which is also present in your compound .


Molecular Structure Analysis

The molecular structure of these compounds includes a 2H-pyran ring with a benzoyl group and a benzamide group attached . The exact structure of your compound might differ due to the presence of the nitro group and the absence of the methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For the similar compounds, they have a molecular weight of around 333.34 and 363.37 . .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound plays a crucial role in the synthesis of various heterocyclic compounds, serving as a precursor or intermediate in chemical reactions aiming to create novel molecular structures with potential applications in pharmaceuticals and materials science. For instance, the study of pyran derivatives has revealed their significance in the development of compounds with promising biological activities (Kranjc, Kočevar, Juranovič, & Perdih, 2012) (Kranjc et al., 2012).

Chemical Reactions and Mechanisms

  • Research on the compound involves exploration into its reactivity and the mechanisms of its reactions with other chemicals. This includes studies on cycloaddition reactions, where the compound's structure can undergo transformations leading to new heterocyclic systems. Such studies provide insights into the compound's reactivity and potential for synthesizing complex molecular architectures (Bombarda, Erba, Gelmi, & Pocar, 1992) (Bombarda et al., 1992).

Potential Biological Activities

  • Although the initial request excludes discussions on drug use, dosage, and side effects, it's worth noting that the structural motifs present in N-(5-benzoyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide and its derivatives are often studied for their potential biological activities. Research in this area aims to identify novel compounds with therapeutic potential by exploring the bioactive properties of these molecules (Asegbeloyin, Ujam, Okafor, Babahan, Çoban, Özmen, & Bıyık, 2014) (Asegbeloyin et al., 2014).

Material Science Applications

  • The study of compounds like this compound extends into materials science, where researchers investigate their potential use in creating new materials with unique properties. This includes the development of polymers, coatings, and other materials that benefit from the chemical stability and reactivity of such compounds (Mathew, Ajayaghosh, Das, Kamat, & George, 1993) (Mathew et al., 1993).

Mechanism of Action

The mechanism of action of your compound is not clear from the available information. Further studies would be needed to determine this .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions for research on your compound would depend on its potential applications. This could involve studying its physical and chemical properties, its reactivity, and its potential uses .

properties

IUPAC Name

N-(5-benzoyl-6-methyl-2-oxopyran-3-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6/c1-12-16(18(23)13-5-3-2-4-6-13)11-17(20(25)28-12)21-19(24)14-7-9-15(10-8-14)22(26)27/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHWDFXFCZHORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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